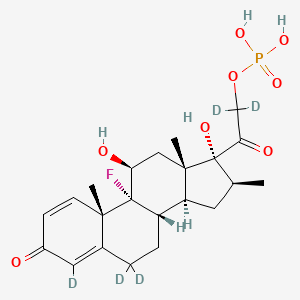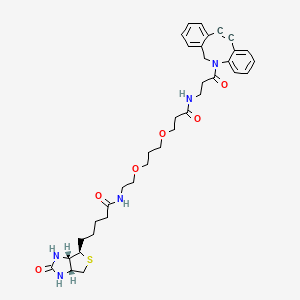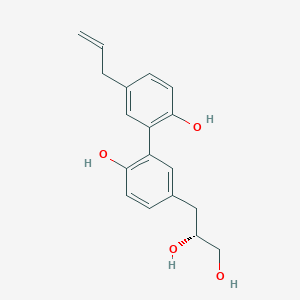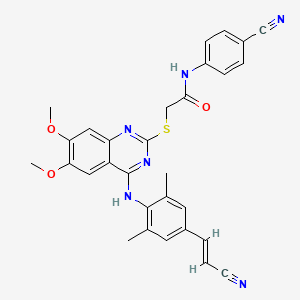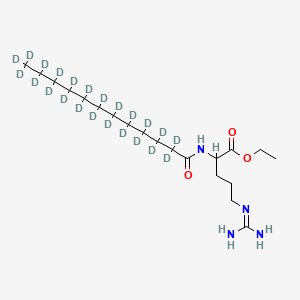![molecular formula C24H37N3O2 B12416252 1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one is a potent and selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. This compound is known for its high selectivity over other opioid receptors, making it a valuable tool in scientific research, particularly in the study of pain and addiction mechanisms .
Méthodes De Préparation
The synthesis of 1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one involves several key steps. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the cyclooctylmethyl group. The hydroxymethyl group is then added to the piperidine ring, and finally, the benzimidazole moiety is introduced. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions to form a dihydrobenzimidazole derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl position, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one has several scientific research applications:
Chemistry: It is used as a reference compound in the study of NOP receptor antagonists and their structure-activity relationships.
Biology: The compound is used to investigate the role of the NOP receptor in various physiological processes, including pain modulation, stress response, and addiction.
Medicine: Research involving this compound aims to develop new therapeutic agents for the treatment of pain, anxiety, and substance use disorders.
Mécanisme D'action
The mechanism of action of 1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one involves its binding to the NOP receptor, thereby blocking the receptor’s interaction with its endogenous ligand, nociceptin/orphanin FQ. This antagonism prevents the downstream signaling pathways associated with the NOP receptor, which are involved in pain perception, stress response, and addiction. The compound’s high selectivity for the NOP receptor over other opioid receptors is due to its unique chemical structure, which allows for specific interactions with the receptor’s binding site .
Comparaison Avec Des Composés Similaires
1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one is unique among NOP receptor antagonists due to its high selectivity and potency. Similar compounds include:
1-[(3R,4R)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one: This enantiomer has similar properties but may exhibit different pharmacokinetics and pharmacodynamics.
J-113397: Another NOP receptor antagonist with a similar structure but different substituents on the piperidine and benzimidazole rings.
SB-612111: A structurally distinct NOP receptor antagonist with comparable potency and selectivity.
These compounds are used in comparative studies to understand the structure-activity relationships and to develop more effective NOP receptor-targeted therapies.
Propriétés
Formule moléculaire |
C24H37N3O2 |
|---|---|
Poids moléculaire |
399.6 g/mol |
Nom IUPAC |
1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one |
InChI |
InChI=1S/C24H37N3O2/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19/h8-9,12-13,19-21,28H,2-7,10-11,14-18H2,1H3/t20-,21+/m1/s1 |
Clé InChI |
MBGVUMXBUGIIBQ-RTWAWAEBSA-N |
SMILES isomérique |
CCN1C2=CC=CC=C2N(C1=O)[C@H]3CCN(C[C@@H]3CO)CC4CCCCCCC4 |
SMILES canonique |
CCN1C2=CC=CC=C2N(C1=O)C3CCN(CC3CO)CC4CCCCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


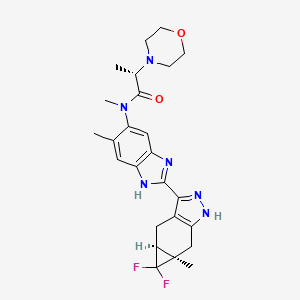

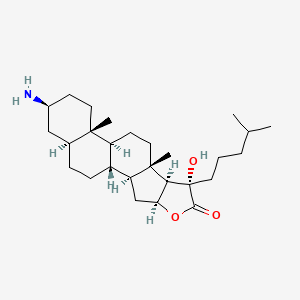

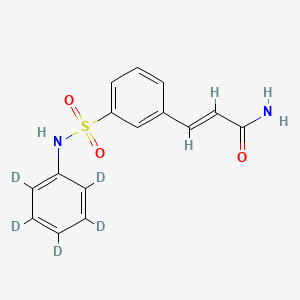
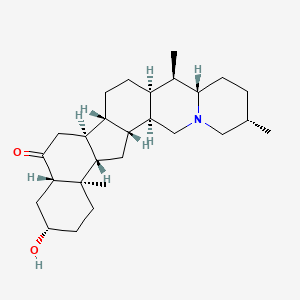
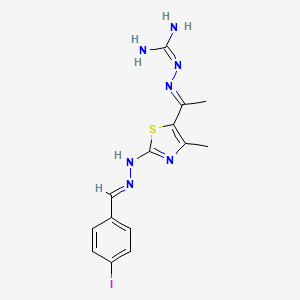
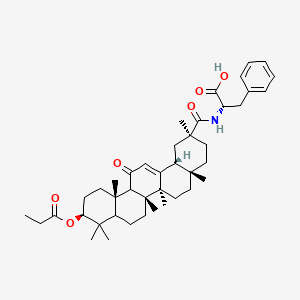
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(1~{H}-indol-3-yl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12416217.png)
